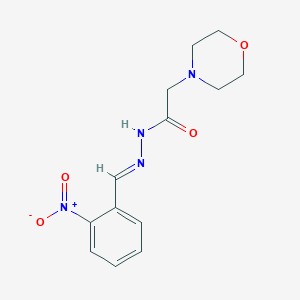![molecular formula C21H13BrCl2N2O3 B11544121 3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544121.png)
3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-bromobenzoato es un compuesto orgánico complejo que se caracteriza por su estructura única, que incluye un grupo diclorofenil, una porción hidrazinilideno y un éster bromobenzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-bromobenzoato generalmente implica un proceso de varios pasos:
Formación del intermedio hidrazona: El paso inicial involucra la reacción de 2,4-diclorobenzaldehído con hidrato de hidracina para formar la hidrazona correspondiente.
Reacción de condensación: El intermedio hidrazona se somete luego a una reacción de condensación con ácido 3-bromobenzoico en presencia de un agente de condensación adecuado como diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP).
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para la rentabilidad y la eficiencia. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y métodos de purificación avanzados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-bromobenzoato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de bromo en la porción benzoato se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas en presencia de una base como trietilamina.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de benzoatos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como molécula bioactiva. Sus características estructurales sugieren que puede interactuar con objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, el compuesto se investiga por sus potenciales propiedades terapéuticas. Su capacidad para sufrir diversas reacciones químicas lo convierte en un candidato versátil para el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, el compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-bromobenzoato implica su interacción con objetivos moleculares específicos. La porción hidrazinilideno del compuesto puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que los grupos diclorofenil y bromobenzoato pueden participar en interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de enzimas, receptores u otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-clorobenzoato
- 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-fluorobenzoato
- 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-yodobenzoato
Singularidad
La singularidad del 3-[(E)-{2-[(2,4-diclorofenil)carbonil]hidrazinilideno}metil]fenil 3-bromobenzoato radica en su combinación específica de grupos funcionales. La presencia de porciones tanto diclorofenil como bromobenzoato proporciona una reactividad química y una actividad biológica distintas en comparación con sus análogos. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C21H13BrCl2N2O3 |
|---|---|
Peso molecular |
492.1 g/mol |
Nombre IUPAC |
[3-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-15-5-2-4-14(10-15)21(28)29-17-6-1-3-13(9-17)12-25-26-20(27)18-8-7-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+ |
Clave InChI |
HECZKVRFVWESCY-BRJLIKDPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11544043.png)
![2-(4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544048.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate](/img/structure/B11544050.png)
![6-benzyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11544056.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544058.png)
![4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544066.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544085.png)
![1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544086.png)
![2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544087.png)
![2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544089.png)


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)
